molecular formula C6H3Cl2FO3S B13256700 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13256700
M. Wt: 245.05 g/mol
InChI Key: YVLNUGDCAJTHBF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO3S and a molecular weight of 245.06 g/mol . This compound is characterized by the presence of chloro, fluoro, hydroxy, and sulfonyl chloride functional groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of a benzene derivative. One common method includes the reaction of 4-chloro-2-fluoro-3-hydroxybenzene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent moisture from interfering with the reaction. The temperature is maintained at a specific range to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation. The use of advanced equipment and controlled environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The presence of chloro and fluoro substituents on the benzene ring enhances its electrophilic nature, facilitating various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

4-chloro-2-fluoro-3-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)5(9)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLNUGDCAJTHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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